(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide
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Overview
Description
(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide is a complex organofluorine compound. It features multiple trifluoromethyl groups and a thiazole ring, making it a unique and highly fluorinated molecule. The presence of these groups imparts distinct chemical properties, such as high thermal stability and resistance to oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be performed using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation.
Perfluoroethylidene Introduction: This step involves the use of perfluoroalkylating agents to introduce the perfluoroethylidene group.
Industrial Production Methods
Industrial production methods for such complex fluorinated compounds often involve continuous flow processes to ensure precise control over reaction conditions and to maximize yield
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the double bond in the perfluoroethylidene group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated perfluoroalkyl derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of other fluorinated molecules due to its high reactivity and stability.
Biology
In biological research, it can be used as a probe to study enzyme interactions due to its unique electronic properties.
Medicine
Industry
In the industrial sector, it can be used in the development of high-performance materials, such as coatings and polymers, due to its thermal stability and resistance to chemical degradation .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The trifluoromethyl groups can enhance binding affinity to proteins by increasing hydrophobic interactions. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Used as a nucleophilic trifluoromethylating agent.
Perfluoroalkyl Phenyl Sulfones: Used in similar S-trifluoromethylation reactions.
Uniqueness
(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide is unique due to the combination of multiple trifluoromethyl groups and a perfluoroethylidene group, which imparts exceptional stability and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C15H5F13N2S2 |
---|---|
Molecular Weight |
524.3 g/mol |
IUPAC Name |
N-[(5E)-5-(1,2,2,2-tetrafluoroethylidene)-4,4-bis(trifluoromethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H5F13N2S2/c16-7(13(20,21)22)8-11(14(23,24)25,15(26,27)28)30-10(32-8)29-9(31)5-1-3-6(4-2-5)12(17,18)19/h1-4H,(H,29,30,31)/b8-7+ |
InChI Key |
FVEVOPNRFOBVBL-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=S)NC2=NC(/C(=C(/C(F)(F)F)\F)/S2)(C(F)(F)F)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NC2=NC(C(=C(C(F)(F)F)F)S2)(C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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